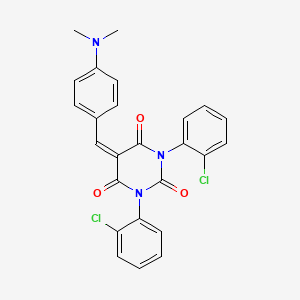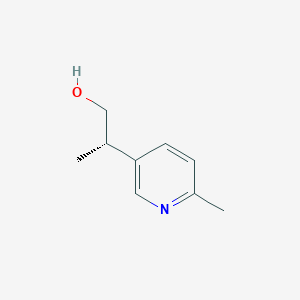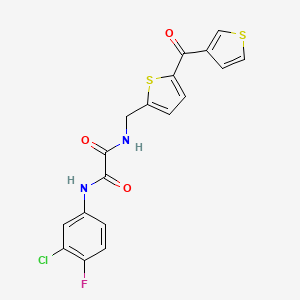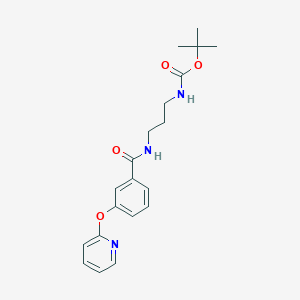
1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione is a useful research compound. Its molecular formula is C25H19Cl2N3O3 and its molecular weight is 480.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Synthetic Applications
Isolation and Characterization of Carbanions
Research by Krahulic et al. (2009) explores the isolation of phenylide-like carbanions within N-heterocyclic carbene frameworks, revealing significant advancements in the understanding and manipulation of carbanions, which could be relevant for the synthesis and functionalization of complex molecules including diazaperhydroine derivatives (Krahulic et al., 2009).
Development of Ligands and Coordination Chemistry
Ghaffarinia and Golchoubian (2005) discuss the preparation of phenol-based ligands with coordination sites, which could be pivotal for creating complex molecules with specific properties, including those similar to the compound (Ghaffarinia & Golchoubian, 2005).
Photophysical and Material Properties
Chiral Nickel Complexes in Polymer Synthesis
A study by Yuan et al. (2013) on chiral nickel complexes used in the synthesis of dendritic polyethylene highlights the role of organometallic chemistry in developing new materials, which might provide insights into the potential material applications of diazaperhydroine derivatives (Yuan et al., 2013).
Polymerization Catalysts Based on Nickel and Palladium Complexes
Research by Schmid et al. (2001) on new catalysts for olefin polymerization could inform the development of novel catalytic systems using complex molecules like diazaperhydroine derivatives for polymer synthesis and modification (Schmid et al., 2001).
Electronic and Fluorescence Properties
Photochromic and Fluorescence Switching Properties
A study by Taguchi et al. (2011) on hexatriene-type photochromic compounds and their fluorescence properties could provide a foundation for understanding the photophysical behaviors of complex diazaperhydroine derivatives, especially in applications related to optoelectronics or fluorescence-based sensors (Taguchi et al., 2011).
Propiedades
IUPAC Name |
1,3-bis(2-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O3/c1-28(2)17-13-11-16(12-14-17)15-18-23(31)29(21-9-5-3-7-19(21)26)25(33)30(24(18)32)22-10-6-4-8-20(22)27/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFNHZFWVUTZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3Cl)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(5-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)furan-2-yl)benzenesulfonamide](/img/structure/B2680207.png)






![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2680216.png)
![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)

![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)
![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2680223.png)
